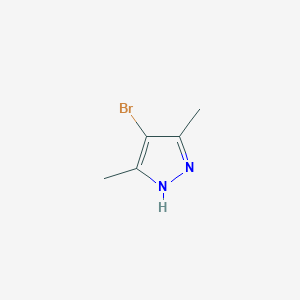

4-Bromo-3,5-dimethylpyrazole

Description

The exact mass of the compound 4-Bromo-3,5-dimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISOHYOEPYWKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187586 | |

| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-16-1 | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3398-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyrazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores its reactivity and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Core Properties and CAS Number

This compound, a substituted pyrazole (B372694), is a key intermediate in organic synthesis. Its unique structural features, including the bromine atom at the 4-position and the two methyl groups at the 3 and 5-positions, impart specific reactivity and properties that are valuable in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrN₂ | [1][2] |

| Molecular Weight | 175.03 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 123-125 °C | [1][3] |

| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol | [3] |

| pKa | 13.83 ± 0.50 (Predicted) | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic bromination of 3,5-dimethylpyrazole (B48361).[4] This reaction takes advantage of the electron-rich nature of the pyrazole ring, which directs bromination to the 4-position.

Synthesis of 3,5-dimethylpyrazole (Precursor)

The precursor, 3,5-dimethylpyrazole, is synthesized via the condensation reaction between acetylacetone (B45752) and hydrazine (B178648).[5]

Experimental Protocol:

-

Dissolve 65 g (0.50 mole) of hydrazine sulfate (B86663) in 400 ml of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

-

Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15 °C for an additional hour, during which 3,5-dimethylpyrazole will precipitate.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

-

Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

-

Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

-

Dry the product under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108 °C.[6]

Synthesis of this compound

Logical Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1 | ~2.2-2.3 | Singlet | -CH₃ | |

| 2 | ~12.0-13.0 | Broad Singlet | N-H |

| ¹³C NMR | Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~11-14 | -CH₃ | |

| 2 | ~95-100 | C4-Br | |

| 3 | ~140-145 | C3/C5 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar pyrazole structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Broad | N-H stretch |

| ~2900-3000 | Medium | C-H stretch (methyl) |

| ~1550-1600 | Strong | C=N stretch |

| ~1450-1500 | Strong | C=C stretch |

| ~1000-1100 | Medium | C-N stretch |

| ~600-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.[7]

Expected Fragmentation Pattern:

Caption: Predicted mass fragmentation pathway for this compound.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom and the pyrazole ring itself.

Reactivity

The bromine atom at the 4-position can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups. The N-H proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a nucleophile or a ligand in coordination chemistry.

Applications in Drug Development and Agrochemicals

Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound is a key intermediate in the synthesis of many such compounds.[8] It is utilized in the development of:

-

Pharmaceuticals: As a scaffold for the synthesis of enzyme inhibitors and other therapeutic agents.[8]

-

Agrochemicals: As an intermediate in the production of herbicides and fungicides.[8]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been implicated in various biological processes. For instance, a resveratrol (B1683913) analog containing a bromo-phenyl group, 4'-bromo-resveratrol, has been shown to inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[9] This suggests that bromo-substituted aromatic compounds can have significant effects on cellular signaling.

Hypothesized Signaling Pathway Involvement of Bromo-Aromatic Compounds:

Caption: Hypothesized signaling pathway influenced by bromo-aromatic compounds.

Conclusion

This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined properties and reactivity make it a crucial starting material for the development of a wide array of biologically active molecules. Further research into the specific biological mechanisms of action of its derivatives will likely uncover new therapeutic and agricultural applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 99 3398-16-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylpyrazole is a halogenated heterocyclic organic compound with significant applications as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazole (B372694) core and the reactive bromine atom, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its role in drug development, particularly as a scaffold for inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols and data are presented to facilitate its practical application in a research setting.

Molecular Structure and Formula

This compound is characterized by a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.

Molecular Formula: C₅H₇BrN₂[1][2]

Chemical Structure:

Nomenclature:

-

Systematic Name: 4-Bromo-3,5-dimethyl-1H-pyrazole

-

Common Synonyms: 3,5-Dimethyl-4-bromopyrazole

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, handling, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3398-16-1 | [1][2] |

| Molecular Weight | 175.03 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 123-125 °C | [1][2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and chloroform. | |

| pKa | ~2.5 (for the pyrazolium (B1228807) ion) | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (br s, 1H, NH), 2.29 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~147.6 (C3/C5), ~96.4 (C4), ~11.8 (CH₃)[4] |

| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch), ~2920 (C-H stretch), ~1560 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-Br stretch) |

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and experimental conditions. The provided data is based on typical values for similar pyrazole structures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 3,5-dimethylpyrazole (B48361).

3.1.1. Synthesis of 3,5-Dimethylpyrazole (Precursor)

Principle: This synthesis involves the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol

-

Distilled water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve acetylacetone (0.1 mol, 9.7 mL) in ethanol (50 mL).

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (0.1 mol, 5 mL) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator. The expected yield is typically high.

3.1.2. Bromination of 3,5-Dimethylpyrazole

Principle: This step involves the electrophilic substitution of a hydrogen atom at the 4-position of the pyrazole ring with a bromine atom using a suitable brominating agent like N-Bromosuccinimide (NBS).

Materials:

-

3,5-Dimethylpyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) or Dichloromethane (DCM)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 3,5-dimethylpyrazole (10 mmol, 0.96 g) in acetonitrile or DCM (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is obtained as a solid.

Purification and Characterization

3.2.1. Purification by Recrystallization

Principle: This technique is used to purify the crude solid product based on differences in solubility at different temperatures.

Materials:

-

Crude this compound

-

Ethanol or a mixture of hexane (B92381) and ethyl acetate

-

Heating mantle

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or a suitable solvent system) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals to a constant weight.

3.2.2. Characterization

The purified this compound should be characterized to confirm its identity and purity using the following techniques:

-

Melting Point Determination: Compare the observed melting point with the literature value. A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound.

Role in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This compound serves as a key intermediate for the synthesis of a wide array of pyrazole derivatives with therapeutic potential.[3][5] The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compounds.

Experimental Workflow in Drug Discovery

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of pyrazole-based inhibitors in a drug discovery context, starting from this compound.

Targeting Signaling Pathways

Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases that are key components of intracellular signaling pathways. Dysregulation of these pathways is often a hallmark of cancer and inflammatory diseases.

4.2.1. JAK-STAT Signaling Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and immune responses.[6][7][8] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and autoimmune disorders.[6][7][8] Several pyrazole-containing molecules have been developed as potent JAK inhibitors.[6][9]

The diagram below illustrates the JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

4.2.2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] In cancer, tumor cells often overexpress VEGF, which activates VEGFR-2 on endothelial cells, promoting tumor vascularization and growth.[10][12] Pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[13][14]

The following diagram depicts the VEGFR-2 signaling cascade and the inhibitory action of pyrazole derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-established role in the synthesis of biologically active molecules. Its straightforward preparation and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists. The ability to generate diverse libraries of pyrazole derivatives from this starting material has led to the discovery of potent inhibitors of critical signaling pathways, such as JAK/STAT and VEGFR-2, which are central to the pathology of cancer and inflammatory diseases. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound for the continued development of novel and improved therapeutics.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound 99 3398-16-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. onclive.com [onclive.com]

- 9. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

Spectroscopic Profile of 4-Bromo-3,5-dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3,5-dimethylpyrazole. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and materials science.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through the following spectroscopic techniques. The quantitative data for each method is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

¹H NMR Data

The proton NMR spectrum is characterized by the signals of the two methyl groups and the N-H proton of the pyrazole (B372694) ring. In a derivative, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, the methyl protons of the pyrazole ring show intense narrow singlets in the region of 2.08 and 2.15 ppm.[1] The exact chemical shift of the N-H proton can vary depending on the solvent and concentration.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1-2.3 | Singlet | 6H | 2 x CH₃ |

| Variable | Broad Singlet | 1H | N-H |

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbons and the carbons of the pyrazole ring.

| Chemical Shift (δ) ppm | Assignment |

| ~11-13 | CH₃ |

| ~95 | C4-Br |

| ~145 | C3/C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Medium, Broad | N-H Stretch |

| ~2900-3000 | Medium | C-H Stretch (methyl) |

| ~1550 | Medium | C=N Stretch |

| ~1450 | Medium | C-H Bend (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of a derivative, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, shows two peaks for the molecular ion at m/z 273 and 275.[1] The base peaks in the GC-MS of this compound are observed at m/z 174 and 176, corresponding to the isotopic pattern of bromine.[2] A significant fragment is also observed at m/z 95.[2] The presence of bromine is clearly indicated by the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 176 | ~98 | [M]⁺ (with ⁸¹Br) |

| 95 | High | [M - Br]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the sample holder of an FTIR spectrometer for analysis.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-3,5-dimethylpyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Bromo-3,5-dimethylpyrazole and its derivatives. The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Crystallographic Data

Crystallographic data for two key derivatives, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone and 4-bromo-3,5-dinitropyrazole, have been collated and are presented below. Additionally, data for a co-crystal of this compound with 3,5-dinitrobenzoic acid offers a glimpse into the hydrogen bonding capabilities of the parent molecule.

Table 1: Crystallographic Data for this compound Derivatives and Co-crystal

| Compound | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone | 4-bromo-3,5-dinitropyrazole | This compound:3,5-dinitrobenzoic acid Co-crystal |

| Formula | C₁₂H₉BrF₂N₂O | C₃HBrN₄O₄ | C₁₂H₁₁BrN₄O₆ |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |

| a (Å) | 7.116(3) | 11.9791(4) | 6.4192(7) |

| b (Å) | 29.304(10) | 5.9291(2) | 8.0239(8) |

| c (Å) | 11.674(4) | 9.8188(4) | 28.206(3) |

| α (°) | 90 | 90 | 90 |

| β (°) | 91.533(5) | 96.520(1) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 2433.5(15) | 692.87(4) | 1452.8(3) |

| Z | 8 | 4 | 4 |

Experimental Protocols

The determination of the crystal structures presented in this guide involves two primary stages: the synthesis of the compounds and single-crystal X-ray diffraction analysis.

Synthesis of this compound and its Derivatives

A general and robust method for the synthesis of this compound involves the direct bromination of 3,5-dimethylpyrazole.

Workflow for the Synthesis of this compound

Derivatives can be synthesized from this parent compound through various reactions, such as N-acylation or N-arylation, to introduce different functional groups at the N1 position of the pyrazole ring. For example, the synthesis of (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone would typically involve the reaction of this compound with 2,6-difluorobenzoyl chloride in the presence of a base.

Single-Crystal X-ray Diffraction

The determination of the atomic arrangement within a crystalline solid is achieved through single-crystal X-ray diffraction.

Experimental Workflow for Crystal Structure Determination

High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent. A suitable crystal is then mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular processes.

Conceptual Signaling Pathways for Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives underscore the importance of understanding their structure-activity relationships (SAR). Crystallographic data provides the precise three-dimensional information necessary to design more potent and selective inhibitors for various therapeutic targets.

Conclusion

This technical guide has provided a concise yet comprehensive overview of the crystal structure of this compound derivatives. The presented crystallographic data, experimental protocols, and visualizations of relevant biological pathways offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from these studies are crucial for the continued development of novel pyrazole-based compounds with enhanced therapeutic properties.

Physical and chemical properties of 4-Bromo-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylpyrazole is a halogenated heterocyclic organic compound that serves as a crucial building block in synthetic chemistry. Characterized by a pyrazole (B372694) ring substituted with two methyl groups and a bromine atom, this versatile intermediate is widely utilized in the development of agrochemicals and pharmaceuticals.[1] Its stable yet reactive nature makes it an ideal precursor for creating a diverse range of more complex molecules.[1] The presence of the bromine atom enhances its reactivity, particularly in electrophilic substitution and cross-coupling reactions, making it a valuable synthon in medicinal chemistry for the discovery of new therapeutic agents.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reaction, and its role in biochemical research.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Physical Properties

| Property | Value | Citations |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [1] |

| Melting Point | 123-125 °C | [3][4] |

| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol, dimethylformamide (DMF), and acetonitrile. Generally soluble in organic solvents. | [2][5] |

| Density | 1.595 g/cm³ (Predicted) | [5] |

| pKa | 13.83 ± 0.50 (Predicted) | [5] |

| Refractive Index | 1.5500 (Estimate) | [5] |

Chemical and Identification Properties

| Property | Value / Description | Citations |

| Molecular Formula | C₅H₇BrN₂ | [3] |

| Molecular Weight | 175.03 g/mol | [3] |

| IUPAC Name | 4-bromo-3,5-dimethyl-1H-pyrazole | [6] |

| CAS Number | 3398-16-1 | [3] |

| SMILES | Cc1n[nH]c(C)c1Br | [3] |

| InChI Key | RISOHYOEPYWKOB-UHFFFAOYSA-N | [3] |

| Stability | Stable under normal storage conditions. | [7] |

| Incompatibilities | Strong oxidizing agents. | [7] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides. | [7] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic bromination of its precursor, 3,5-dimethylpyrazole.[1]

Step 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)

3,5-Dimethylpyrazole can be synthesized via the condensation reaction of acetylacetone (B45752) and hydrazine (B178648).

-

Materials: Acetylacetone, Hydrazine Hydrate (B1144303), Ethanol (B145695).

-

Protocol:

-

A mixture of acetylacetone and hydrazine hydrate is refluxed for approximately 3 hours in an ethanol solvent.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by recrystallization to yield 3,5-dimethylpyrazole.

-

Step 2: Bromination of 3,5-Dimethylpyrazole

A general method for the bromination of pyrazoles involves using a suitable brominating agent. N-Bromosaccharin in the presence of a catalyst has been shown to be effective for the synthesis of 4-bromopyrazole derivatives.[8]

-

Materials: 3,5-Dimethylpyrazole, N-Bromosaccharin, Silica (B1680970) Gel Supported Sulfuric Acid, n-hexane.

-

General Protocol (adapted from Alinezhad et al., 2011):

-

In a reaction vessel, combine 3,5-dimethylpyrazole, N-bromosaccharin, and a catalytic amount of silica gel supported sulfuric acid.[8]

-

The reaction is typically carried out under solvent-free conditions with stirring.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. The residue is washed with n-hexane.[8]

-

The solvent is evaporated to afford the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.[8]

-

Example of Chemical Reactivity: Synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide

This protocol demonstrates the use of this compound as a nucleophile in a reaction with an isothiocyanate.[1]

-

Materials: this compound (1.75 g, 0.01 mol), Allyl isothiocyanate (1 g, 0.01 mol), 2-Propanol (20 mL), Hexane (B92381).

-

Protocol:

-

A solution of this compound (1.75 g) in 10 mL of 2-propanol is prepared.[1]

-

This solution is added dropwise to a solution of allyl isothiocyanate (1 g) in 10 mL of 2-propanol at 50 °C.[1]

-

The reaction mixture is stirred for approximately 6 hours at this temperature.[1]

-

After the reaction period, the 2-propanol is removed by distillation.[1]

-

The resulting residue is recrystallized from hexane to yield the pure product, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, as a white crystalline substance.[1]

-

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound. While full spectral assignments are not always available in public databases, the expected characteristics and sources for spectra are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton and a sharp singlet for the two equivalent methyl groups at C3 and C5. The chemical shift of the methyl protons would likely be in the range of 2.2-2.4 ppm. PubChem indicates that ¹H NMR spectra are available.[9]

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the two equivalent methyl carbons, one for the C3 and C5 carbons of the pyrazole ring, and one for the brominated C4 carbon. The C4 carbon, being attached to bromine, would appear at a characteristic upfield shift compared to the other ring carbons.[4]

-

FTIR: The infrared spectrum would show characteristic peaks for N-H stretching (typically broad, around 3200-3400 cm⁻¹), C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹). PubChem lists available FTIR spectra.[9]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks [M]+ and [M+2]+ of nearly equal intensity. The molecular ion peaks would be expected at m/z 174 and 176. GC-MS data is noted as available on PubChem.[9]

Applications and Biological Activity

This compound is primarily used as a versatile intermediate in the synthesis of various target molecules with significant biological activities.

-

Agrochemicals: It is a key component in the synthesis of potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

-

Pharmaceuticals: In drug development, it serves as a scaffold for creating novel pharmaceutical agents. The pyrazole nucleus is a well-established pharmacophore found in drugs with anti-inflammatory, antibacterial, analgesic, and antiviral properties.[10]

-

Biochemical Research: Derivatives of this compound are utilized in biochemical studies, particularly as enzyme inhibitors.[1] Pyrazole-based compounds have been identified as inhibitors for various kinases and other enzymes, providing valuable tools for studying metabolic pathways and developing potential therapeutic targets.[11] The general mechanism involves the pyrazole derivative binding to the active site of an enzyme, thereby blocking its catalytic function.[6]

Visualizations

The following diagrams illustrate the synthesis, applications, and a conceptual mechanism of action for this compound.

Caption: Synthesis workflow for this compound.

Caption: Applications of this compound.

Caption: Conceptual mechanism of action for pyrazole-based inhibitors.

References

- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids | MDPI [mdpi.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylpyrazole is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development as a key synthetic intermediate.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these essential parameters.

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrN₂ | [4] |

| Molecular Weight | 175.03 g/mol | |

| Melting Point | 123-125 °C | [2] |

| Appearance | White to pale cream or pale yellow crystalline powder | [3] |

| CAS Number | 3398-16-1 |

Solubility Profile

Qualitative Solubility

Qualitative data indicates that this compound exhibits good solubility in several organic solvents. It is reported to be soluble in methanol, dimethylformamide (DMF), and acetonitrile.[2] Conversely, it is described as having poor solubility in water.

Quantitative Solubility Data

| Solvent | Solubility (g/L) at 25°C | Observations |

| Aqueous Solvents | ||

| Water | Not Available | Poorly soluble |

| Phosphate-Buffered Saline (pH 7.4) | Not Available | Data not available |

| Organic Solvents | ||

| Methanol | Not Available | Soluble[2] |

| Ethanol | Not Available | Data not available |

| Isopropanol | Not Available | Used as a reaction solvent at 50°C[5] |

| Acetone | Not Available | Data not available |

| Ethyl Acetate | Not Available | Data not available |

| Dichloromethane | Not Available | Data not available |

| Chloroform | Not Available | Data not available |

| Toluene | Not Available | Data not available |

| Hexane | Not Available | Used for recrystallization[5] |

| Dimethylformamide (DMF) | Not Available | Soluble[2] |

| Acetonitrile | Not Available | Soluble[2] |

Stability Profile

This compound is generally considered stable under normal storage conditions.[2] It should be stored in a dry, dark place at room temperature.[2]

Chemical Stability

The compound is incompatible with strong oxidizing agents. One study indicates potential instability under acidic conditions, where hydrolysis of a derivative led to the reformation of this compound.[5] This suggests that the compound itself may be susceptible to degradation in strong acidic environments.

Thermal Stability

While no formal thermal analysis data like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is publicly available, its use in chemical reactions at elevated temperatures (e.g., 50°C in isopropanol) suggests a degree of thermal stability.[5] A TGA-DSC analysis of a related, more complex pyrazole (B372694) derivative showed stability, which may suggest that the core pyrazole structure is thermally robust.[6]

Photostability

Specific photostability studies on this compound are not found in the literature. However, general principles for photostability testing of new drug substances are well-established by the International Council for Harmonisation (ICH) guidelines.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining the quantitative solubility and stability of this compound. These protocols are based on standard industry practices and can be adapted for specific laboratory settings.

Determination of Equilibrium Solubility

This method determines the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, ethanol, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of g/L or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing Protocol (ICH Guidelines)

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8]

Methodology:

-

Stress Testing:

-

Hydrolytic Stability: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stability: Store the solid compound at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.[7]

-

-

Formal Stability Studies:

-

Store samples of the compound in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

-

Sample Analysis:

-

At specified time points, analyze the samples for the appearance of degradation products and the remaining concentration of the parent compound using a stability-indicating HPLC method.

-

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. A11759.22 [thermofisher.com]

- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

Commercial Suppliers and Technical Guide for High-Purity 4-Bromo-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Bromo-3,5-dimethylpyrazole, a key building block in pharmaceutical and agrochemical research. This document outlines commercial suppliers, key chemical properties, and detailed experimental protocols for its application in synthesis, particularly in the context of developing kinase inhibitors targeting critical signaling pathways.

Commercial Availability and Specifications

High-purity this compound is readily available from several commercial suppliers. The quality and purity of the compound are critical for reproducible research and development outcomes. Below is a summary of typical product specifications from leading suppliers. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Purity (Typical) | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Sigma-Aldrich | ≥99%[1] | Not specified | 3398-16-1[1] | C₅H₇BrN₂[1] | 175.03[1] | 123-125[1] | Solid[1] |

| Chem-Impex | ≥99% (HPLC) | HPLC | 3398-16-1 | C₅H₇BrN₂ | 175.03 | 121-128 | White to off-white crystalline powder |

| TCI America | >98.0% (GC) | Gas Chromatography | 3398-16-1 | C₅H₇BrN₂ | 175.03 | 123 | White to yellow crystalline powder |

| Thermo Fisher Scientific | 98% | Not specified | 3398-16-1 | C₅H₇BrN₂ | 175.03 | Not specified | Not specified |

| Indo Global Research Laboratory | High Purity | Not specified | 3398-16-1[2] | C₅H₇BrN₂ | 175.03 | Not specified | Not specified |

| Oakwood Chemical | Not specified | Not specified | 3398-16-1[3] | C₅H₇BrN₂[3] | 175.03 | Not specified | Not specified |

Note: This data is compiled from publicly available information and may vary. Always consult the supplier for the most current and lot-specific data.

Applications in Drug Discovery and Agrochemical Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole (B372694) core is a common scaffold in medicinal chemistry, and the bromo-substituent provides a convenient handle for further functionalization, most notably through cross-coupling reactions.

Kinase Inhibitor Synthesis

The pyrazole moiety is a key component in many kinase inhibitors. These drugs are often designed to target specific signaling pathways implicated in diseases such as cancer. Pyrazole derivatives have been shown to be effective inhibitors of several kinases, including those in the EGFR/PI3K/AKT/mTOR pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

Agrochemical Development

In the field of agrochemicals, this compound serves as a precursor for the synthesis of fungicides and herbicides. The resulting compounds can exhibit high efficacy and selectivity, contributing to improved crop protection. For example, it is a building block for potent new fungicides.[8]

Experimental Protocols

The following are representative experimental protocols for the use of this compound in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3,5-dimethylpyrazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-3,5-dimethylpyrazole.

A similar procedure has been successfully used for the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines.[9]

Synthesis of a Thiazole Derivative

This protocol outlines the initial step in the synthesis of a more complex heterocyclic system starting from this compound.

Materials:

-

This compound

-

Allyl isothiocyanate

-

2-Propanol

Procedure:

-

Prepare a solution of allyl isothiocyanate (0.01 mol) in 10 mL of 2-propanol.

-

Dropwise, add a solution of this compound (1.75 g, 0.01 mol) in 10 mL of 2-propanol to the allyl isothiocyanate solution at 50 °C.

-

Stir the resulting solution for approximately 6 hours at 50 °C.

-

After the reaction is complete, distill off the solvent.

-

Recrystallize the residue from hexane (B92381) to obtain N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide as a white crystalline substance.

Signaling Pathway Involvement

As mentioned, pyrazole derivatives are prominent in the development of kinase inhibitors. A key pathway targeted by these inhibitors is the EGFR/PI3K/AKT/mTOR signaling cascade .

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events. One of the major pathways activated by EGFR is the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell proliferation, growth, and survival. In many cancers, components of this pathway are mutated or overexpressed, leading to uncontrolled cell growth.

Small molecule inhibitors containing the pyrazole scaffold can be designed to bind to the ATP-binding pocket of kinases within this pathway, such as EGFR, PI3K, AKT, or mTOR, thereby blocking their activity and inhibiting downstream signaling.

Visualizations

Logical Relationship of Applications

References

- 1. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. igrl.co.in [igrl.co.in]

- 3. 4-Bromo-3,5-dimethyl-1H-pyrazole [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Safety and handling precautions for 4-Bromo-3,5-dimethylpyrazole

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structure, featuring a pyrazole (B372694) ring substituted with bromine and two methyl groups, makes it a valuable building block in medicinal chemistry and material science.[1] While it offers stability and reactivity for various synthetic pathways, understanding its hazard profile and implementing rigorous safety protocols are paramount for its handling in a laboratory setting.[1] This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound, based on current safety data sheets and chemical literature.

Hazard Identification and Classification

This compound is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]

GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Target Organ: Respiratory system)[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical, Chemical, and Toxicological Properties

A summary of the key quantitative data for this compound is presented below. The toxicological properties have not been fully investigated.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrN₂ | [1][4] |

| Molecular Weight | 175.03 g/mol | [1] |

| CAS Number | 3398-16-1 | [2][4] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | 121-128 °C | [1][4] |

| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 13.83 ± 0.50 (Predicted) | [5] |

Table 2: Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 (Intraperitoneal) | 580 mg/kg | Mouse | [5] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk and ensure the stability of the compound.

Safe Handling and Personal Protective Equipment (PPE)

A generalized workflow for handling this compound in a laboratory setting is outlined below.

Key Handling Precautions:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[2][6]

-

Avoid all personal contact, including inhalation of dust.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and a lab coat.[2] A dust mask (type N95) is also recommended.[4]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

Storage Conditions

-

Keep the container tightly closed to prevent moisture ingress.[2][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[2]

-

Protect containers from physical damage.[7]

Experimental Protocols

While specific experimental protocols are application-dependent, the following general procedure outlines the safe handling of this compound for a typical synthetic chemistry application.

Objective: To provide a generalized protocol for the use of this compound as a reagent in a chemical reaction.

Materials:

-

This compound

-

Appropriate reaction solvent(s)

-

Reaction vessel and ancillary glassware

-

Personal Protective Equipment (as specified in Section 4.1)

-

Chemical fume hood

Procedure:

-

Preparation: Before starting, review the Safety Data Sheet (SDS) for this compound and all other reagents.[2] Set up the reaction apparatus inside a certified chemical fume hood. Ensure all glassware is dry and free of contaminants.

-

Donning PPE: Put on a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully weigh the required amount of this compound, avoiding the generation of dust.

-

Addition to Reaction: Add the weighed compound to the reaction vessel containing the solvent. This should be done slowly and carefully to prevent splashing.

-

Reaction Execution: Proceed with the chemical reaction as per the specific research protocol. Maintain the reaction within the fume hood for the entire duration.

-

Work-up and Purification: Follow standard procedures for reaction work-up and product purification, maintaining appropriate PPE throughout.

-

Decontamination and Disposal: After completion, decontaminate all glassware and the work surface. Dispose of waste, including contaminated PPE, in an approved waste disposal plant according to local, state, and federal regulations.[2]

-

Post-Procedure: Remove PPE and wash hands thoroughly with soap and water.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram illustrates the logical steps for first aid response to an exposure.

First Aid Details:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[2] Seek medical attention if you feel unwell.[2]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[2] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: If the compound enters the eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] If present, remove contact lenses and continue rinsing.[2] If eye irritation persists, get medical attention.[2]

-

Ingestion: If swallowed, clean the mouth with water and seek medical attention.[2]

Fire-Fighting Measures

-

The compound is not considered a significant fire risk.[7]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[2] Avoid breathing dust and prevent contact with skin and eyes.[7] Wear the personal protective equipment recommended in Section 4.1.

-

Containment and Clean-up: For spills, sweep or shovel the material into a suitable container for disposal.[2] Avoid generating dust.[7] After collection, wash the area with water and prevent runoff from entering drains.[7]

Stability and Reactivity

Understanding the chemical stability and incompatibilities is essential for safe storage and handling.

Reactivity

-

The compound is stable under normal storage and handling conditions.[2]

-

No hazardous reactions have been reported under normal processing.[2]

Chemical Incompatibilities

The diagram below illustrates the key incompatibilities and hazardous decomposition products.

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with federal, state, and local environmental regulations.[2] Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the material to enter surface water or sewer systems.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 3398-16-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Guide to the Synthesis of 4-Bromo-3,5-dimethylpyrazole: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylpyrazole is a key heterocyclic building block in the fields of medicinal chemistry and agrochemistry. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of more complex molecules, including herbicides, fungicides, and therapeutic agents for various diseases. The introduction of a bromine atom at the 4-position of the pyrazole (B372694) ring provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl groups at the 3- and 5-positions influence the molecule's steric and electronic profile. This technical guide provides a comprehensive review of the synthesis of this compound, focusing on detailed experimental protocols and quantitative data to aid researchers in its preparation.

Core Synthesis Pathway

The most prevalent and well-established method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-dimethylpyrazole (B48361), via the condensation of acetylacetone (B45752) with hydrazine (B178648). The subsequent step is the regioselective bromination of 3,5-dimethylpyrazole at the 4-position.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The synthesis of the starting material, 3,5-dimethylpyrazole, is a robust and high-yielding reaction. A well-documented procedure is provided by Organic Syntheses, which involves the reaction of acetylacetone with hydrazine sulfate (B86663) in an alkaline solution.[1]

Experimental Protocol

A solution of hydrazine sulfate (0.50 mole) is prepared in 400 mL of 10% sodium hydroxide (B78521) in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel. The flask is cooled in an ice bath to 15°C. Acetylacetone (0.50 mole) is then added dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition typically takes about 30 minutes. After the addition is complete, the mixture is stirred for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product precipitates. To dissolve the inorganic salts that also form, 200 mL of water is added to the flask. The entire contents are then transferred to a separatory funnel and extracted with diethyl ether. The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate. The ether is subsequently removed by distillation, yielding crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[1]

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Acetylacetone:Hydrazine Sulfate) | 1:1 | [1] |

| Reaction Temperature | 15°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | 77-81% | [1] |

| Melting Point | 107-108°C | [1] |

Step 2: Bromination of 3,5-Dimethylpyrazole

The second and final step is the electrophilic bromination of 3,5-dimethylpyrazole. The electron-rich pyrazole ring readily undergoes substitution, and the 4-position is the most sterically accessible and electronically favorable site for bromination.

Caption: Reaction diagram for the bromination of 3,5-dimethylpyrazole.

Experimental Protocol

While many sources refer to this bromination as a standard procedure, a detailed experimental protocol is crucial for reproducibility.[2] A common method involves the direct bromination of 3,5-dimethylpyrazole using elemental bromine in a suitable solvent.

A solution of 3,5-dimethylpyrazole is prepared in a solvent such as chloroform (B151607) or acetic acid. The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The work-up procedure usually involves quenching the excess bromine with a reducing agent like sodium thiosulfate, followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude this compound, which can be purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the bromination of 3,5-dimethylpyrazole. It is important to note that the reaction conditions and yields can vary depending on the specific brominating agent and solvent used.

| Parameter | Value | Reference |

| Molar Ratio (3,5-Dimethylpyrazole:Bromine) | 1:1 | [3] |

| Solvent | Chloroform or Acetic Acid | [2] |

| Reaction Temperature | 0°C to Room Temperature | |

| Product Melting Point | 123-125 °C | |

| Molecular Weight | 175.03 g/mol | [4] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show a characteristic singlet for the two equivalent methyl groups. 13C NMR will show distinct signals for the methyl carbons, the brominated carbon at the 4-position, and the two equivalent carbons at the 3- and 5-positions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks corresponding to the N-H stretch, C-H stretches of the methyl groups, and C=N and C=C stretching vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[5] Its utility stems from the ability to further functionalize the pyrazole ring, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions at the bromine-substituted position. This allows for the introduction of various aryl, alkyl, and alkynyl groups, leading to the generation of diverse chemical libraries for drug discovery screening. Additionally, the pyrazole core itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a range of activities including anti-inflammatory, analgesic, and antimicrobial properties.

Conclusion

The synthesis of this compound is a straightforward and well-established process that can be reliably performed in a laboratory setting. By following the detailed protocols for the synthesis of the 3,5-dimethylpyrazole precursor and its subsequent regioselective bromination, researchers can obtain this valuable building block in good yields. The ability to characterize the final product accurately using standard analytical techniques ensures its suitability for further synthetic transformations in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyrazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. This document traces the historical context of its synthesis, rooted in the foundational work on pyrazoles by Ludwig Knorr, and details modern experimental protocols for its preparation and characterization. Key physicochemical properties are summarized, and its emerging role as a potential enzyme inhibitor is explored, with a focus on its interaction with alkaline phosphatase and fatty acid synthase. This guide is intended to be a valuable resource for researchers utilizing this compound in their scientific endeavors.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of pyrazole (B372694) chemistry, which began in the late 19th century. The first synthesis of a pyrazole derivative was achieved by German chemist Ludwig Knorr in 1883 when he discovered the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, opened the door to a vast new class of heterocyclic compounds.[1][2][3] Pyrazoles and their derivatives quickly garnered significant interest due to their diverse chemical reactivity and wide-ranging biological activities.[1]

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical extension of these early principles. The foundational precursor, 3,5-dimethylpyrazole (B48361), is readily prepared via the condensation of acetylacetone (B45752) with hydrazine (B178648), a direct application of the Knorr synthesis.[4] The subsequent bromination at the 4-position is a standard electrophilic aromatic substitution reaction on the electron-rich pyrazole ring.

Historically, the synthesis of 3,5-dimethylpyrazole was described in publications by Rothenberg in 1895 and later by Morgan and Ackerman in 1923, highlighting the early interest in this fundamental pyrazole derivative. Over the decades, this compound has transitioned from a chemical curiosity to a valuable building block in the synthesis of more complex molecules for pharmaceutical and agricultural applications.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid with the molecular formula C₅H₇BrN₂.[5][6] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₇BrN₂ | [5][6] |

| Molecular Weight | 175.03 g/mol | [5][6] |

| Melting Point | 123-125 °C | [5] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 3398-16-1 | [5][6] |

| PubChem CID | 76937 | [4] |

| InChIKey | RISOHYOEPYWKOB-UHFFFAOYSA-N | [7] |

| SMILES | CC1=C(C(=NN1)C)Br | [7] |